12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Description
12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraene is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-17(2)9-11-12(10-21-17)23-15-13(11)14(18-16(19-15)22-3)20-7-5-4-6-8-20/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDGPNFKSVHOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N4CCCCC4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene involves multiple steps, typically starting with the preparation of key intermediates. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene can undergo various chemical reactions, including:
Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized to form sulfoxides or sulfonamides.
Reduction: Reduction reactions can target the double bonds or functional groups, leading to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonamides, while reduction can produce more saturated analogs of the original compound. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[740
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-benzhydrylpiperazin-1-yl)-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
- Other Thiadiazoles
Uniqueness
Compared to similar compounds, 12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraene stands out due to its specific combination of functional groups and tricyclic structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
